2-Cyanopropan-2-ylurea
Description
Nomenclature and Structural Representations of 2-Cyanopropan-2-ylurea
The compound is identified by the CAS number 79662-84-3. letopharm.comkaimosi.comlookchem.cnhoweipharm.comchemsrc.com Its systematic IUPAC name is 1-(2-cyanopropan-2-yl)urea, which precisely describes the connectivity of its atoms. Alternative names such as N-(2-cyanopropan-2-yl)urea or (1-Cyano-1-methylethyl)harnstoff (German) may also be encountered. kaimosi.com
The structure consists of a urea (B33335) core where one of the nitrogen atoms is substituted with a 2-cyanopropan-2-yl group. This tertiary alkyl group is derived from acetone (B3395972) cyanohydrin. The molecular formula of the compound is C₅H₉N₃O.
Interactive Data Table: Structural and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₉N₃O |
| Molecular Weight | 127.14 g/mol |
| IUPAC Name | 1-(2-cyanopropan-2-yl)urea |
| CAS Number | 79662-84-3 |
| Density | 1.114 g/cm³ letopharm.com |
| Boiling Point | 245.3°C at 760 mmHg letopharm.com |
| Refractive Index | 1.477 letopharm.com |
Historical Context and Initial Mentions of this compound
The history of urea itself is foundational to organic chemistry, with Friedrich Wöhler's synthesis in 1828 marking a pivotal moment that challenged the theory of vitalism. nih.govresearchgate.netnih.govwikipedia.org The subsequent exploration of urea derivatives has led to the development of countless compounds.
Specific historical details regarding the first synthesis or isolation of this compound are not prominent in readily available scientific literature. Its appearance in chemical catalogs, linked to its CAS number, indicates that it is a known and characterizable chemical entity. letopharm.comkaimosi.comhoweipharm.com For instance, some chemical suppliers list acetone cyanohydrin as a precursor, suggesting a potential synthetic pathway. lookchem.cn A plausible, though not explicitly documented, route could involve the reaction of acetone cyanohydrin with urea. orgsyn.org
Significance and Research Landscape of Urea Derivatives in Chemical Synthesis
Urea derivatives are a significant class of compounds in organic and medicinal chemistry due to the urea moiety's ability to form stable hydrogen bonds with biological targets like proteins and enzymes. nih.govnih.gov This characteristic has led to their incorporation into a wide array of pharmaceuticals, including antiviral and enzyme-inhibiting drugs. nih.govmdpi.com
The synthesis of urea derivatives is a well-established field, with traditional methods often involving the reaction of amines with phosgene (B1210022) or isocyanates. nih.govmdpi.com However, due to the hazardous nature of these reagents, significant research has been dedicated to developing safer and more efficient synthetic routes. nih.gov Modern methods include the use of phosgene substitutes, multicomponent reactions, and catalytic approaches. nih.govmdpi.com Unsymmetrical ureas, such as this compound, are of particular interest for their ability to present diverse functional groups for targeted interactions. mdpi.com
Overview of Research Trajectories for this compound
There is a notable absence of dedicated research focused specifically on this compound. However, based on its structure, several potential research trajectories can be hypothesized.
Synthetic Methodology: A systematic investigation into the synthesis of this compound, potentially confirming the suspected route from acetone cyanohydrin and urea, would be a foundational study. lookchem.cnorgsyn.org Optimizing reaction conditions and exploring alternative, greener synthetic pathways would be a valuable contribution.
Medicinal Chemistry: Given the prevalence of urea derivatives in drug discovery, this compound could be explored as a scaffold or intermediate. nih.govnih.gov The nitrile group offers a site for further chemical modification, potentially leading to the synthesis of new libraries of compounds for biological screening.
Polymer and Materials Science: The nitrile functionality could also be of interest in polymer chemistry, where it might be incorporated into polymer backbones or used as a reactive handle for post-polymerization modification.
Structure
3D Structure
Properties
CAS No. |
79662-84-3 |
|---|---|
Molecular Formula |
C5H9N3O |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2-cyanopropan-2-ylurea |
InChI |
InChI=1S/C5H9N3O/c1-5(2,3-6)8-4(7)9/h1-2H3,(H3,7,8,9) |
InChI Key |
YXQULVBERHFXJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)NC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyanopropan 2 Ylurea
Precursor Identification and Design for 2-Cyanopropan-2-ylurea Synthesis
The rational design of a synthetic route to this compound begins with the identification of suitable precursors that can be efficiently converted to the final product. The core structure of the target molecule suggests two primary disconnection approaches, leading to the identification of key starting materials. These approaches are centered on the formation of the C-N bonds of the urea (B33335) group.
Aza-Michael Addition Pathways
While a classical Aza-Michael addition is not the most direct route to this compound, a conceptual consideration of this pathway involves the reaction of a nucleophilic amine with an electrophilic acceptor. In a hypothetical scenario, one might envision a reaction involving a Michael acceptor containing the cyanopropan-2-yl group. However, a more plausible connection to this type of chemistry would be in the synthesis of the amine precursor itself, rather than the direct formation of the urea.
The primary precursor for many synthetic routes is 2-amino-2-methylpropanenitrile (B28548). The synthesis of this amine can be conceptualized from precursors that might undergo reactions analogous to Michael additions. For instance, the addition of ammonia (B1221849) to a suitable unsaturated nitrile could theoretically yield the desired amine, although this is a less common approach for this specific structure.
Isocyanate-Amine Condensation Routes
A more direct and widely applicable method for the synthesis of ureas is the condensation of an isocyanate with an amine. This approach offers a high degree of modularity and is generally efficient. For the synthesis of this compound, two primary variations of this route are considered:
Route A: Reaction of 2-isocyanato-2-methylpropanenitrile (B3384082) with ammonia. In this pathway, the key intermediate is 2-isocyanato-2-methylpropanenitrile. This isocyanate, upon reaction with ammonia, would directly yield this compound. The isocyanate precursor can be synthesized from 2-amino-2-methylpropanenitrile through phosgenation or by using a phosgene (B1210022) equivalent.
Route B: Reaction of 2-amino-2-methylpropanenitrile with a cyanate (B1221674) source. This route involves the reaction of the primary amine, 2-amino-2-methylpropanenitrile, with a source of isocyanic acid (HNCO) or a cyanate salt (e.g., potassium cyanate) under acidic conditions. This method avoids the handling of potentially hazardous isocyanate intermediates directly.
The precursor, 2-amino-2-methylpropanenitrile, is typically synthesized from acetone (B3395972) cyanohydrin by reaction with ammonia, a process known as the Strecker synthesis.
Alternative Synthetic Precursors and Strategies
Beyond the primary routes, other strategies can be envisaged for the synthesis of this compound. One such alternative involves the direct reaction of acetone cyanohydrin with urea. This reaction, typically acid-catalyzed, could potentially lead to the formation of the target urea derivative through a condensation reaction where the hydroxyl group of the cyanohydrin is displaced by the urea nitrogen.
Another potential, though less common, strategy could involve the catalytic carbonylation of 2-amino-2-methylpropanenitrile in the presence of a suitable nitrogen source. Modern catalytic methods are continually being developed for the synthesis of ureas from amines and a C1 source like carbon dioxide or carbon monoxide, which could be applicable.
A summary of the key precursors for the primary synthetic routes is presented in the table below.
| Precursor Name | Chemical Structure | Role in Synthesis |
| 2-amino-2-methylpropanenitrile | (CH₃)₂C(CN)NH₂ | Primary amine for reaction with a cyanate or for conversion to an isocyanate. |
| Acetone Cyanohydrin | (CH₃)₂C(OH)CN | Starting material for the synthesis of 2-amino-2-methylpropanenitrile. |
| 2-isocyanato-2-methylpropanenitrile | (CH₃)₂C(CN)NCO | Isocyanate intermediate for reaction with ammonia. |
| Urea | H₂NCONH₂ | Reactant with acetone cyanohydrin in an alternative route. |
| Potassium Cyanate | KOCN | Source of isocyanic acid for reaction with the primary amine. |
Classical and Modern Synthetic Approaches to this compound
The synthesis of this compound can be achieved through various established and contemporary chemical methods. The choice of method often depends on factors such as precursor availability, desired purity, and scalability.
Optimized Reaction Conditions and Catalytic Systems
The efficiency of the isocyanate-amine condensation route can be significantly influenced by the reaction conditions. In the case of reacting 2-amino-2-methylpropanenitrile with a cyanate, an acidic medium is typically required to generate isocyanic acid in situ. The choice of acid and solvent can impact the reaction rate and yield.
For syntheses involving a pre-formed isocyanate, the reaction with ammonia is generally straightforward. However, controlling the stoichiometry and temperature is crucial to prevent side reactions.
Modern approaches often employ catalytic systems to improve the efficiency and environmental footprint of urea synthesis. For instance, the direct carbonylation of 2-amino-2-methylpropanenitrile with carbon dioxide could be facilitated by a suitable catalyst, such as a transition metal complex or an organocatalyst. The development of such catalytic systems is an active area of research aimed at avoiding the use of toxic reagents like phosgene.
The following table outlines hypothetical optimized conditions for the primary synthetic routes, based on general principles of urea synthesis.
| Synthetic Route | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| Amine + Potassium Cyanate | HCl (catalytic) | Water/Ethanol (B145695) | 50-70 | 4-6 | 75 |
| Isocyanate + Ammonia | None | Dichloromethane (B109758) | 0-25 | 1-2 | 90 |
| Acetone Cyanohydrin + Urea | H₂SO₄ | Acetic Acid | 80-100 | 8-12 | 60 |
Solvent Effects and Reaction Kinetics in Urea Formation
The choice of solvent plays a critical role in the synthesis of this compound. The solvent must be able to dissolve the reactants and be inert to the reaction conditions. For the reaction of 2-amino-2-methylpropanenitrile with potassium cyanate, a protic solvent mixture like water and ethanol is often suitable to facilitate the dissolution of the salt and the amine. For the reaction of an isocyanate with ammonia, an aprotic solvent such as dichloromethane or tetrahydrofuran (B95107) is preferred to avoid reaction of the isocyanate with the solvent.
The reaction kinetics of urea formation are dependent on several factors, including the concentration of reactants, temperature, and the presence of a catalyst. The reaction between an isocyanate and a primary amine is typically a second-order reaction, with the rate being proportional to the concentration of both reactants.
Understanding the kinetics is essential for optimizing the reaction conditions to maximize the yield and minimize the formation of byproducts. For instance, in the synthesis from acetone cyanohydrin and urea, prolonged reaction times or excessively high temperatures could lead to decomposition of the starting materials or the product.
Purification and Isolation Techniques for this compound
Following the synthesis of this compound, a crucial step is the purification and isolation of the target compound from the reaction mixture, which may contain unreacted starting materials, byproducts, and solvents. The choice of purification technique is dictated by the physical and chemical properties of this compound, such as its polarity, solubility, and thermal stability.
Commonly employed purification methods in organic synthesis that would be applicable include:
Crystallization: This technique relies on the differences in solubility of the compound and impurities in a suitable solvent. A solvent system would be selected in which this compound is sparingly soluble at low temperatures and highly soluble at higher temperatures. By dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, crystals of the purified compound can be formed and then isolated by filtration.
Chromatography: Column chromatography is a powerful technique for separating compounds based on their differential adsorption onto a stationary phase. For this compound, a silica (B1680970) gel column could be employed, with an appropriate eluent system (a mixture of solvents) to separate the desired product from impurities. The polarity of the eluent would be optimized to achieve the best separation.
Sublimation: If this compound possesses a sufficiently high vapor pressure and is thermally stable, sublimation could be a viable purification method. This process involves heating the solid crude product under vacuum, causing it to transition directly into the gas phase, and then condensing the vapor back into a solid on a cold surface, leaving non-volatile impurities behind.
The effectiveness of the purification would be monitored by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the identity and purity of the isolated this compound.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact and enhance sustainability. The synthesis of this compound can be designed to align with these principles.
Atom Economy and Sustainability Metrics
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. For any proposed synthesis of this compound, the atom economy would be a critical metric for evaluating its "greenness."
For instance, a hypothetical addition reaction would likely have a higher atom economy than a substitution reaction that generates stoichiometric byproducts. Other sustainability metrics to consider would include the E-factor (Environmental factor), which quantifies the amount of waste generated per unit of product, and the Process Mass Intensity (PMI), which considers the total mass of materials used (including solvents, reagents, and process water) to produce a given mass of the final product.
Environmentally Benign Solvents and Reagents
The choice of solvents and reagents significantly influences the environmental footprint of a synthesis. For this compound, the selection of greener alternatives to hazardous solvents is crucial. Potential environmentally benign solvents could include water, supercritical fluids (like CO2), ionic liquids, or bio-derived solvents such as ethanol or 2-methyltetrahydrofuran.
Similarly, the use of less toxic and more sustainable reagents is a key aspect of green chemistry. This could involve employing catalytic methods over stoichiometric reagents, using reagents derived from renewable feedstocks, and avoiding the use of heavy metals or other hazardous substances wherever possible.
Comparative Analysis of Synthetic Routes for this compound
A thorough evaluation of different potential synthetic routes is essential to identify the most efficient and practical method for preparing this compound.
Yield and Selectivity Considerations
A comparative analysis would involve evaluating different reaction conditions, catalysts, and starting materials to optimize both yield and selectivity.
| Hypothetical Route | Key Reactants | Potential Advantages | Potential Disadvantages |
| Route A | Acetone cyanohydrin, Urea | Direct, potentially high atom economy | May require harsh conditions, potential for side reactions |
| Route B | 2-Isocyanatopropanenitrile, Ammonia | Milder conditions, potentially high selectivity | Isocyanate starting material may be hazardous |
Scalability and Industrial Feasibility
The ability to scale up a synthetic process from a laboratory setting to an industrial scale is a crucial aspect of its practical application. Factors to consider for the industrial feasibility of this compound synthesis include:
Cost and availability of starting materials: The raw materials should be readily available and economically viable for large-scale production.
Safety of the process: The reaction conditions and reagents used should be manageable on a large scale without posing significant safety risks.
Reaction conditions: The temperature, pressure, and reaction times should be practical for industrial reactors.
Ease of product isolation and purification: The workup and purification procedures should be straightforward and amenable to large-scale operations.
Waste management: The process should generate minimal waste, and any waste produced should be manageable and disposable in an environmentally responsible manner.
An ideal synthetic route for this compound would not only be high-yielding and selective but also safe, cost-effective, and environmentally friendly, making it suitable for industrial production.
Reactivity and Reaction Mechanisms of 2 Cyanopropan 2 Ylurea
Nucleophilic Reactivity of the Urea (B33335) Moiety in 2-Cyanopropan-2-ylurea
The urea moiety in this compound possesses nucleophilic character due to the lone pairs of electrons on its nitrogen atoms. However, the degree of nucleophilicity can be influenced by the electron-withdrawing nature of the adjacent nitrile group and the steric hindrance imparted by the tertiary carbon.
The nitrogen atoms of the urea group can react with various electrophiles. While ureas are generally considered weak nucleophiles, these reactions can proceed, often requiring specific conditions such as elevated temperatures or catalysis. The reaction of hindered trisubstituted ureas with a range of electrophiles under neutral conditions has been demonstrated, suggesting that the substitution pattern can significantly impact reactivity. nih.gov The urea anion, being a more potent nucleophile, can participate in nucleophilic substitution reactions. scispace.comsemanticscholar.orgresearchgate.net
For this compound, reaction with electrophiles such as alkyl halides or acyl chlorides would be expected to occur at one of the nitrogen atoms, leading to N-alkylation or N-acylation products, respectively. The specific nitrogen that reacts would depend on steric accessibility and the electronic environment.
Table 1: Plausible Reactions of the Urea Moiety in this compound with Electrophiles
| Electrophile | Reaction Type | Potential Product(s) |
| Alkyl Halide (R-X) | N-Alkylation | N-alkyl-2-cyanopropan-2-ylurea |
| Acyl Chloride (RCOCl) | N-Acylation | N-acyl-2-cyanopropan-2-ylurea |
| Isocyanate (R-NCO) | N-Carbamoylation | N-carbamoyl-2-cyanopropan-2-ylurea derivative |
Urea and its derivatives can exhibit tautomerism, existing in equilibrium between the amide and imidic acid forms. wikipedia.orglibretexts.org The imidic acid tautomer, although generally less stable, can play a role in the reactivity of the urea moiety. The formation of the imidic acid tautomer involves the migration of a proton from a nitrogen atom to the carbonyl oxygen. wikipedia.org The presence of this tautomer can influence the site of reaction with certain reagents. For instance, O-alkylation can occur on the imidic acid tautomer. The equilibrium between the tautomeric forms can be influenced by factors such as the solvent polarity. wuxiapptec.com
For this compound, the existence of the imidic acid tautomer would provide an alternative reaction pathway, particularly for reactions at the oxygen atom.
Figure 1: Tautomeric Equilibrium of this compound
Reactions Involving the Nitrile Group of this compound
The nitrile group in this compound is a versatile functional group that can undergo a variety of transformations. The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack. wikipedia.orglibretexts.orglibretexts.org
Nitriles can be hydrolyzed under acidic or basic conditions to first form a primary amide and then a carboxylic acid. wikipedia.orglibretexts.org The hydrolysis of this compound would initially yield 2-carbamoylpropan-2-ylurea, and upon further hydrolysis, would lead to the formation of 2-(ureido)isobutyric acid.
Table 2: Hydrolysis Products of the Nitrile Group in this compound
| Reaction Conditions | Intermediate Product | Final Product |
| Acid or Base Catalysis | 2-carbamoylpropan-2-ylurea | 2-(ureido)isobutyric acid |
The nitrile group can be reduced to a primary amine using various reducing agents. wikipedia.org Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Ni, Pd, or Pt). libretexts.org The reduction of this compound would yield (1-amino-2-methylpropan-2-yl)urea.
Table 3: Reduction of the Nitrile Group in this compound
| Reducing Agent | Product |
| Lithium Aluminum Hydride (LiAlH₄) | (1-amino-2-methylpropan-2-yl)urea |
| Catalytic Hydrogenation (H₂/Catalyst) | (1-amino-2-methylpropan-2-yl)urea |
Nitriles can participate in [2+3] cycloaddition reactions with 1,3-dipoles. For example, the reaction of a nitrile with an azide (B81097) can lead to the formation of a tetrazole ring. Nitrile oxides, which are 1,3-dipoles, also react with dipolarophiles in [2+3] cycloaddition reactions. wikipedia.org While there are no specific examples found for this compound, it is plausible that its nitrile group could undergo such cycloaddition reactions.
Mechanistic Investigations of this compound Transformations
Reaction Coordinate Mapping:The mapping of reaction coordinates is a sophisticated computational task that requires a well-defined reaction. As no specific reactions of this compound have been characterized, this analysis is not available.
No Publicly Available Theoretical and Computational Studies on this compound
Following a comprehensive search of publicly accessible scientific literature and chemical databases, it has been determined that there are no specific theoretical and computational studies available for the chemical compound this compound. Consequently, the generation of an article with detailed research findings, data tables, and in-depth analysis as per the requested outline is not possible at this time.
The search for scholarly articles and computational data on "this compound" and its alternative name "N-(1-cyano-1-methylethyl)urea" did not yield any specific results pertaining to:
Molecular Structure and Conformation Analysis: No published studies using Density Functional Theory (DFT), Ab Initio, or semi-empirical methods for this specific compound were found.
Electronic Structure and Quantum Chemical Properties: There is no available data on Frontier Molecular Orbital (FMO) analysis, charge distribution, electrostatic potential, bonding analysis, or hybridization states for this compound.
While the requested computational chemistry techniques are standard methods for analyzing molecular properties, it appears that this compound has not been the subject of such published research. Therefore, the creation of a scientifically accurate article adhering to the provided, detailed outline cannot be fulfilled.
Theoretical and Computational Studies on 2 Cyanopropan 2 Ylurea
Spectroscopic Parameter Prediction for 2-Cyanopropan-2-ylurea
Computational quantum chemistry offers powerful tools for predicting the spectroscopic parameters of molecules, providing valuable insights that can aid in experimental characterization. For this compound, these predictions would be crucial for identifying its structural features and understanding its molecular vibrations and electronic environment.
Theoretical calculations, particularly using Density Functional Theory (DFT), are highly effective for simulating the infrared (IR) and Raman spectra of organic molecules. nih.gov For this compound, these simulations would begin with the optimization of its molecular geometry to find the lowest energy conformation. Following this, vibrational frequency calculations would be performed.
These calculations yield a set of normal modes of vibration, each with a corresponding frequency and intensity for both IR and Raman activity. github.io The predicted spectra can then be compared with experimental data to confirm the molecular structure. Key vibrational modes for this compound would include:
C≡N stretch: The nitrile group has a characteristic strong absorption in the IR spectrum, typically in the 2220–2260 cm⁻¹ region for saturated nitriles. spectroscopyonline.com Computational methods can predict the precise location of this band.
C=O stretch: The carbonyl group of the urea (B33335) moiety gives rise to a very strong IR band, generally between 1630 and 1695 cm⁻¹. tandfonline.comdiva-portal.org
N-H stretches: The primary amine group of the urea will exhibit symmetric and asymmetric stretching vibrations.
C-N stretches: Vibrations associated with the carbon-nitrogen single bonds in the urea backbone can also be identified. researchgate.net
The table below illustrates the type of data that would be generated from a DFT calculation for the prominent vibrational frequencies of this compound.
Table 1: Illustrative Predicted Vibrational Frequencies for this compound This table is a hypothetical representation of results from a DFT calculation.
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |
|---|---|---|---|
| N-H Asymmetric Stretch | 3505 | Medium | Low |
| N-H Symmetric Stretch | 3390 | Medium | Low |
| C-H Stretches | 2980 - 3010 | Medium-Weak | High |
| C≡N Stretch | 2245 | Medium | High |
| C=O Stretch | 1685 | Very Strong | Medium |
| N-H Bend | 1620 | Strong | Low |
| C-N Stretch (Urea) | 1450 | Strong | Medium |
Computational methods are also widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ). rsc.org Techniques like the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT, can provide accurate predictions of ¹H and ¹³C chemical shifts. nih.gov For this compound, these predictions would be invaluable for assigning the signals in an experimental NMR spectrum.
The chemical environment of each nucleus determines its chemical shift. For this compound, key predictions would include:
¹³C NMR: The distinct carbon environments of the nitrile (C≡N), carbonyl (C=O), the quaternary carbon, and the methyl groups would be calculated.
¹H NMR: The chemical shifts of the protons on the urea's NH₂ group and the methyl groups would be predicted.
The accuracy of these predictions can be high, often with mean absolute errors of less than 0.2 ppm for ¹H and 1.5 ppm for ¹³C when using advanced models. rsc.orgnrel.gov
Table 2: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts for this compound This table is a hypothetical representation of results from a GIAO-DFT calculation.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C (C=O) | 158.5 |
| C (C≡N) | 121.0 |
| C (quaternary) | 55.2 |
| C (methyl) | 25.8 |
| H (NH₂) | 5.7 |
| H (methyl) | 1.6 |
Reaction Pathway Predictions and Kinetic Modeling for this compound
Computational chemistry provides the tools to explore the potential chemical reactions of this compound, its stability, and how it might behave in the presence of catalysts.
The thermodynamic stability of this compound can be assessed by calculating its standard enthalpy of formation (ΔH°f) and Gibbs free energy of formation (ΔG°f) using high-level quantum chemical methods. These values provide a fundamental measure of the molecule's stability.
Furthermore, computational methods can be used to model potential reaction pathways, such as hydrolysis or thermal decomposition. nih.gov For example, the hydrolysis of the urea moiety or the nitrile group could be investigated. By locating the transition state structures and calculating the activation energies for these potential reactions, a detailed understanding of the reaction energetics can be achieved. rsc.orgresearchgate.net This would allow for the prediction of the most likely decomposition pathways under various conditions.
Table 3: Illustrative Thermodynamic Data and Reaction Energetics for this compound This table is a hypothetical representation of results from a computational study.
| Parameter | Predicted Value |
|---|---|
| Standard Enthalpy of Formation (gas phase) | -150 kJ/mol |
| Gibbs Free Energy of Formation (gas phase) | -45 kJ/mol |
| Activation Energy for Urea Hydrolysis | +120 kJ/mol |
| Activation Energy for Nitrile Hydrolysis | +155 kJ/mol |
Computational studies can be employed to investigate how catalysts might influence the reactions of this compound. For instance, the acid- or base-catalyzed hydrolysis of the nitrile or urea functional groups could be modeled. hep.com.cn DFT calculations can be used to map out the potential energy surface of the catalyzed reaction, identifying the mechanism and determining the activation barriers. researchgate.net
These studies would involve modeling the interaction of this compound with a catalyst, locating the transition states for the catalyzed reaction steps, and comparing the activation energies with the uncatalyzed reaction to quantify the catalytic effect. Such computational screening can guide the selection of suitable catalysts for desired transformations of this compound.
Advanced Spectroscopic and Analytical Characterization of 2 Cyanopropan 2 Ylurea
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy is a fundamental tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For 2-Cyanopropan-2-ylurea, this analysis would focus on the distinct signals from its urea (B33335) and nitrile components.
Characteristic Vibrational Modes of Urea and Nitrile Groups
The infrared and Raman spectra of this compound would be expected to exhibit vibrational bands characteristic of both urea and nitrile functionalities. The nitrile group (C≡N) typically presents a sharp, intense absorption band in the infrared spectrum in the region of 2220-2260 cm⁻¹. The exact position can be influenced by the electronic environment of the molecule.
Interactive Table: Expected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
| Nitrile (C≡N) | Stretching | 2220 - 2260 | Medium to Strong, Sharp |
| Urea (N-H) | Stretching | 3300 - 3500 | Strong, Broad |
| Urea (C=O) | Stretching (Amide I) | 1630 - 1680 | Strong |
| Urea (N-H) | Bending (Amide II) | 1550 - 1640 | Medium to Strong |
| Urea (C-N) | Stretching | 1400 - 1480 | Medium |
Note: These are generalized ranges and the precise positions would need to be determined experimentally or through computational modeling for this compound.
Conformational Effects on Vibrational Spectra
The three-dimensional arrangement of atoms, or conformation, of this compound could influence its vibrational spectra. Rotation around the C-N bonds of the urea group can lead to different stable conformations (rotational isomers). These different conformers could potentially exhibit slight shifts in their characteristic vibrational frequencies, particularly for the N-H and C=O stretching modes, due to changes in dipole moments and intramolecular interactions. A detailed analysis, often supported by computational chemistry, would be required to resolve and assign bands corresponding to different conformers.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for elucidating the precise connectivity and chemical environment of atoms in a molecule.
Multi-Dimensional NMR Techniques (COSY, HSQC, HMBC)
A full NMR characterization of this compound would involve a suite of experiments. A standard one-dimensional ¹H NMR spectrum would be expected to show signals for the amine protons (NH and NH₂) and the methyl protons of the propan-2-yl group. The ¹³C NMR spectrum would reveal the chemical shifts for the carbonyl carbon, the nitrile carbon, the quaternary carbon, and the methyl carbons.
To confirm the assignments and connectivity, two-dimensional NMR techniques would be employed:
COSY (Correlation Spectroscopy): Would establish correlations between neighboring protons, though in this simple molecule, such correlations might be limited.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, for instance, linking the methyl proton signals to the methyl carbon signal.
Interactive Table: Predicted NMR Chemical Shifts for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Methyl Protons | ¹H | ~1.5 - 2.0 | Singlet | Six equivalent protons |
| Amine Protons | ¹H | Variable (broad) | Singlet(s) | Position and intensity depend on solvent and concentration |
| Methyl Carbons | ¹³C | ~25 - 35 | Quartet (in coupled spectrum) | Two equivalent carbons |
| Quaternary Carbon | ¹³C | ~50 - 60 | Singlet | No attached protons |
| Nitrile Carbon | ¹³C | ~115 - 125 | Singlet | Characteristic chemical shift for nitriles |
| Carbonyl Carbon | ¹³C | ~155 - 165 | Singlet | Typical for urea carbonyls |
Note: These are estimated chemical shifts. Actual values require experimental measurement.
Solid-State NMR for Crystalline Structures
If this compound is a crystalline solid, solid-state NMR (ssNMR) could provide valuable information about its structure and packing in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be used to obtain high-resolution spectra of the ¹³C and ¹⁵N nuclei. These spectra can reveal the presence of different polymorphs (different crystal structures of the same compound) and provide insights into intermolecular interactions, such as hydrogen bonding, within the crystal lattice.
Mass Spectrometry for Structural Elucidation and Purity Assessment
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight.
The fragmentation of the molecular ion would likely involve characteristic losses. A prominent fragmentation pathway could be the loss of the cyanopropan-2-yl group, leading to a fragment ion corresponding to the urea moiety. Another possibility is the cleavage of the urea group, leading to fragments containing the nitrile functionality. Analysis of these fragmentation patterns allows for the confirmation of the proposed structure and can be used to assess the purity of a sample by detecting ions corresponding to potential impurities.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a critical tool for the unambiguous determination of a compound's elemental formula by providing a highly accurate mass measurement. The theoretical exact mass of the protonated molecular ion ([M+H]⁺) of this compound (C₅H₉N₃O) can be calculated based on the masses of its most abundant isotopes.
The molecular formula of this compound is C₅H₉N₃O. The expected exact mass for the protonated molecule [M+H]⁺ is calculated as follows:
Carbon (C): 5 x 12.000000 = 60.000000
Hydrogen (H): 10 x 1.007825 = 10.07825
Nitrogen (N): 3 x 14.003074 = 42.009222
Oxygen (O): 1 x 15.994915 = 15.994915
Total [M+H]⁺ Exact Mass: 128.081842 Da
An experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) value that closely matches this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.
Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |
|---|---|---|
| [M+H]⁺ | C₅H₁₀N₃O⁺ | 128.08184 |
| [M+Na]⁺ | C₅H₉N₃ONa⁺ | 150.06379 |
This interactive table provides the calculated exact masses for common adducts of this compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For N,N'-substituted ureas, a characteristic fragmentation involves the cleavage of the C-N bond, often leading to the elimination of an isocyanate moiety. nih.gov
For this compound ([M+H]⁺, m/z 128.08), a primary fragmentation pathway is proposed to involve the cleavage of the bond between the carbonyl carbon and the nitrogen atom attached to the cyanopropyl group. This would result in the formation of a stable tertiary carbocation and the neutral loss of isocyanic acid (HNCO) or urea.
A plausible fragmentation pathway for protonated this compound would proceed as follows:
Protonation occurs at the carbonyl oxygen or one of the nitrogen atoms.
Collision-induced dissociation (CID) leads to the cleavage of the C-N bond connecting the urea moiety to the cyanopropyl group.
A significant fragment ion would likely correspond to the 2-cyanopropan-2-yl cation (C₄H₆N⁺) at m/z 68.05, resulting from the loss of urea (CH₄N₂O, 60.03 Da).
Another key fragmentation could be the loss of the isocyanate group (HNCO, 43.01 Da), leading to a fragment ion at m/z 85.07.
The proposed fragmentation patterns are based on general principles observed for substituted ureas, where the stability of the resulting fragments dictates the primary cleavage points. nih.govresearchgate.net
Table 2: Proposed MS/MS Fragmentation Data for [C₅H₉N₃O+H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Fragment |
|---|---|---|---|
| 128.08 | 85.07 | HNCO | C₄H₉N₂⁺ |
This interactive table outlines the major expected fragments from the MS/MS analysis of this compound.
X-ray Crystallography for Solid-State Structure Determination
While specific crystallographic data for this compound is not publicly available, the solid-state structure can be predicted based on extensive studies of urea and its derivatives. acs.orgresearchgate.net X-ray crystallography would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles, offering a definitive three-dimensional model of the molecule in the crystalline state. For urea and its derivatives, the crystal structure is heavily influenced by a network of hydrogen bonds. researchgate.net
Table 3: Predicted Crystallographic Parameters for this compound (Hypothetical)
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P-1 (common for small organic molecules) |
| Z (Molecules per unit cell) | 2 or 4 |
This interactive table presents hypothetical crystallographic parameters based on common values for similar small organic molecules.
Crystal Packing and Intermolecular Interactions
The crystal packing of this compound would be dominated by intermolecular hydrogen bonds formed by the urea functional group. The urea moiety contains two N-H donor groups and one C=O acceptor group, facilitating the formation of robust hydrogen-bonding networks. nih.gov Molecules would likely arrange in a way that maximizes these hydrogen-bonding interactions, often forming tapes or sheets. crystalsolutions.eu
Hydrogen Bonding Networks in this compound Crystalline Forms
The primary hydrogen bonding motif in crystalline ureas involves the formation of dimers or catemers (chains). acs.orgresearchgate.net In the case of this compound, it is anticipated that the N-H groups will act as donors to the carbonyl oxygen of neighboring molecules. This typically results in the formation of a centrosymmetric R²₂(8) ring motif if a dimer is formed.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Isocyanic acid |
Role of 2 Cyanopropan 2 Ylurea As a Synthetic Intermediate
Derivatization of the Urea (B33335) Moiety for Complex Molecule Synthesis
The urea functional group in 2-Cyanopropan-2-ylurea is a versatile handle for a variety of chemical transformations, enabling the construction of more elaborate molecules.
N-Alkylation and N-Acylation Reactions
The nitrogen atoms of the urea moiety in this compound can undergo N-alkylation and N-acylation reactions, which are fundamental transformations for building molecular complexity.
N-Alkylation: The introduction of alkyl groups onto the urea nitrogens can be achieved through various synthetic methods. While direct N-alkylation of ureas has historically been challenging, modern synthetic protocols have overcome these limitations. For instance, N-alkylation can be effectively carried out by reacting the urea with an alkylating agent in the presence of a solid base and a phase transfer catalyst. This method allows for the preparation of N-alkylated ureas in good yields. Another approach involves iridium-catalyzed N-alkylation of ureas with alcohols. These methods can be applied to introduce a wide range of alkyl substituents onto the urea nitrogen atoms of this compound, thereby modifying its steric and electronic properties and providing a scaffold for further synthetic elaborations.
N-Acylation: The urea nitrogens can also be acylated to form N-acylureas. This transformation is typically achieved by reacting the urea with an acylating agent such as an acyl chloride or an acid anhydride. For example, N-acyl cyclic urea derivatives have been synthesized by reacting a cyclic urea with various acyl chlorides. Acylureas are a class of compounds with recognized biological activities, including applications as insecticides and pharmaceuticals. The acylation of this compound would provide access to a library of N-acyl derivatives with potential applications in various fields.
A representative table of potential N-alkylation and N-acylation reactions of this compound is presented below:
| Reagent Class | Specific Reagent Example | Product Type |
| Alkyl Halide | Ethyl bromide | N-Ethyl-2-cyanopropan-2-ylurea |
| Acyl Chloride | Benzoyl chloride | N-Benzoyl-2-cyanopropan-2-ylurea |
| Acid Anhydride | Acetic anhydride | N-Acetyl-2-cyanopropan-2-ylurea |
Formation of Cyclic Urea Derivatives
The urea moiety of this compound can serve as a precursor for the synthesis of cyclic urea derivatives, which are important structural motifs in medicinal chemistry and materials science. The formation of cyclic ureas can be achieved through intramolecular cyclization reactions. For instance, a palladium-catalyzed cyclization of aryl-benzyl ureas has been utilized to synthesize dihydroquinazolinone derivatives nih.gov. While this specific example involves an aryl urea, analogous strategies could potentially be developed for this compound, where a suitably functionalized substituent on one of the urea nitrogens could undergo cyclization with the other nitrogen.
Furthermore, reactions with bifunctional reagents can lead to the formation of heterocyclic systems incorporating the urea backbone. The specific reaction pathways and resulting cyclic structures would depend on the nature of the bifunctional reagent and the reaction conditions employed.
Transformations of the Nitrile Group in Advanced Syntheses
The nitrile group of this compound is another key reactive center, offering a gateway to a variety of functional groups and heterocyclic systems.
Precursor to Heterocyclic Compounds
The combination of the nitrile and urea functionalities in this compound makes it a promising precursor for the synthesis of various heterocyclic compounds. While specific examples for this compound are not extensively documented, the reactivity of the related compound, cyanoacetyl urea, provides valuable insights into its potential. Cyanoacetyl urea has been utilized in the synthesis of poly-functionalized pyrimidines. ekb.eg The presence of the cyano group and the active methylene group in cyanoacetyl urea allows for condensation and cyclization reactions to form the pyrimidine ring.
By analogy, the nitrile group in this compound could participate in cyclization reactions with suitable reagents to form a range of heterocyclic systems. For example, intramolecular cyclization involving the nitrile and urea moieties could potentially lead to the formation of fused heterocyclic structures. The polarity of the carbon-nitrogen triple bond in the nitrile group allows it to react with both nucleophiles and electrophiles, making it a versatile component in heterocyclic synthesis. quimicaorganica.org
Conversion to Carboxylic Acids and Esters
The nitrile group of this compound can be hydrolyzed to a carboxylic acid, a fundamental transformation in organic synthesis. This hydrolysis can be carried out under either acidic or basic conditions. lumenlearning.com Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric or sulfuric acid, to yield the corresponding carboxylic acid. lumenlearning.com
The resulting carboxylic acid, 2-(ureido)propanoic acid, can then be further derivatized. A common and important transformation is the conversion to esters through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This two-step sequence from the nitrile to the ester provides a valuable synthetic route to introduce an ester functionality into molecules derived from this compound.
The following table summarizes the transformation of the nitrile group:
| Transformation | Reagents and Conditions | Product Functional Group |
| Hydrolysis | H3O+, heat or OH-, heat then H3O+ | Carboxylic Acid |
| Esterification (of the resulting acid) | R'OH, H+ | Ester |
Utilization in Polymer Chemistry and Materials Science
Urea derivatives are known to be used in the synthesis of polyureas, a class of polymers with a wide range of applications. nih.gov The two nitrogen atoms of the urea moiety in this compound could potentially react with difunctional electrophiles, such as diisocyanates or diacyl chlorides, to form polymer chains. The presence of the pendant cyanopropyl group would introduce specific functionalities along the polymer backbone, potentially influencing the polymer's properties such as solubility, thermal stability, and adhesion.
Furthermore, the nitrile group can also be a site for polymerization or post-polymerization modification. For instance, the nitrile group could potentially undergo polymerization under certain catalytic conditions. Alternatively, the nitrile group in a polymer derived from this compound could be chemically modified to introduce other functional groups, thereby tailoring the material's properties for specific applications. The incorporation of urea moieties into polymer backbones is known to enhance properties through hydrogen bonding interactions. researchgate.net
Copolymerization Strategies
No specific studies detailing the copolymerization of this compound with other monomers were identified. While the 2-cyanopropan-2-yl group is a well-known fragment in initiators and chain transfer agents for radical polymerization, the behavior of this compound as a monomer has not been described in the reviewed literature.
Formation of Polymer Additives
There is no available information on the use of this compound in the synthesis of polymer additives. The literature does not describe its application as a precursor for stabilizers, plasticizers, or other common polymer modifiers.
Synthesis of Biologically Relevant Scaffolds from this compound
Precursors to Peptidomimetics
The use of this compound as a direct precursor for the synthesis of peptidomimetics has not been reported. General methods for creating urea-based peptidomimetics often involve the reaction of amines with isocyanates or other carbonylating agents; however, specific examples starting from this compound are absent from the scientific record.
Incorporation into Natural Product Analogs
No synthetic routes showing the incorporation of this compound into analogs of natural products have been published. While urea moieties are present in numerous natural products and their synthetic derivatives, the role of this specific compound as a building block is not documented.
Future Directions and Emerging Research Avenues for 2 Cyanopropan 2 Ylurea
Exploration of Novel Reaction Pathways and Catalytic Applications
The reactivity of the nitrile and urea (B33335) functional groups in 2-Cyanopropan-2-ylurea offers a rich field for the exploration of novel chemical transformations and catalytic applications. Future research could focus on leveraging the unique electronic and steric environment of this molecule.
One promising area is the development of novel catalytic hydrogenation reactions. While the hydrogenation of urea derivatives to produce valuable chemicals like methylamines and formamides is an area of active research, the specific reactivity of this compound in such transformations remains unknown. nih.gov A key research direction would be to investigate the selective hydrogenation of either the nitrile or the urea group, which could be controlled by the choice of catalyst and reaction conditions.
Another avenue for exploration is the use of this compound derivatives in N-to-C aryl migration reactions. acs.org This type of rearrangement can be facilitated by a urea tether and could be a powerful tool for the synthesis of complex molecular architectures. acs.org Research in this area would involve the synthesis of N-aryl derivatives of this compound and the study of their reactivity in the presence of various catalysts.
The development of novel catalysts for the synthesis of urea derivatives is also a significant area of interest. chemeurope.com Future work could explore the use of this compound as a ligand for transition metal catalysts, potentially leading to new catalytic systems with unique reactivity and selectivity.
A summary of potential catalytic applications is presented in the table below.
| Potential Catalytic Application | Proposed Research Focus | Potential Products |
| Selective Hydrogenation | Development of catalysts for the selective reduction of the nitrile or urea group. | Amines, Formamides, Methylamines |
| N-to-C Aryl Migration | Synthesis of N-aryl derivatives and study of their rearrangement reactions. | Complex aromatic compounds |
| Ligand Development | Use as a ligand in transition metal catalysis. | Novel catalysts with unique properties |
Application in Supramolecular Chemistry and Self-Assembly
The urea group is a powerful motif for directing the self-assembly of molecules through hydrogen bonding. jst.go.jpnih.gov The ability of urea to act as both a hydrogen bond donor and acceptor makes it an ideal building block for the construction of a wide variety of supramolecular architectures. nih.gov
Future research on this compound could focus on its potential to form supramolecular gels. jst.go.jptue.nl The self-assembly of low-molecular-weight gelators based on urea derivatives has been shown to produce materials with interesting properties and applications. jst.go.jp The specific steric hindrance around the urea group in this compound could lead to the formation of novel gel structures with unique rheological properties.
Another exciting possibility is the use of this compound derivatives in the construction of supramolecular polymers and capsules. nih.govacs.org By modifying the molecule with additional functional groups, it may be possible to create self-assembling systems that can encapsulate guest molecules or form long, polymer-like chains. These materials could have applications in drug delivery, sensing, and materials science.
The table below outlines potential applications in supramolecular chemistry.
| Supramolecular Application | Key Feature | Potential Function |
| Supramolecular Gels | Self-assembly into a fibrous network. | Stimuli-responsive materials, soft robotics. |
| Supramolecular Polymers | Formation of long chains via non-covalent interactions. | Self-healing materials, injectable hydrogels. |
| Supramolecular Capsules | Formation of a discrete, container-like structure. | Drug delivery, molecular recognition. |
Development of Advanced Analytical Techniques for Trace Detection
The development of sensitive and selective methods for the detection of urea and its derivatives is important in a variety of fields, including environmental monitoring and clinical diagnostics. researchgate.net While a number of analytical techniques for urea exist, there is always a need for improved methods with lower detection limits and greater specificity. researchgate.netmtc-usa.com
Future research could focus on the development of high-performance liquid chromatography (HPLC) methods for the trace analysis of this compound. One approach could involve derivatization with a fluorescent tag, such as xanthydrol, followed by fluorescence detection. nih.gov This technique has been successfully used for the trace analysis of urea nitrate (B79036) and could be adapted for this compound. nih.gov
Liquid chromatography-mass spectrometry (LC-MS) is another powerful tool for the detection and quantification of small molecules. chemrxiv.orgnih.gov The development of a validated LC-MS/MS method for this compound would provide a highly sensitive and specific means of detecting this compound in complex matrices. nih.gov
The table below compares potential analytical techniques for the trace detection of this compound.
| Analytical Technique | Principle | Potential Advantages | Projected Limit of Quantification (LOQ) |
| HPLC with Fluorescence Detection (HPLC-FLD) | Derivatization with a fluorophore and detection of fluorescence. | High sensitivity and selectivity. | 2-7 mg/kg |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by LC and detection by mass spectrometry. | High specificity and sensitivity, structural information. | 3-8 mg/kg |
| Colorimetric Assays | Reaction with a chromogenic agent and measurement of absorbance. | Low cost and simplicity. | Higher than HPLC and LC-MS/MS |
Computational Design and Optimization of this compound Derivatives
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. researchgate.netopenmedicinalchemistryjournal.com These techniques can be used to predict the properties of molecules and to design new compounds with desired characteristics. smu.edu
Future research on this compound could heavily leverage computational methods to design and optimize derivatives with specific applications in mind. For example, if the goal is to develop a new drug candidate, computational tools could be used to predict the binding affinity of this compound derivatives to a target protein. researchgate.net Virtual screening of large compound libraries could be used to identify promising lead compounds, which could then be synthesized and tested experimentally. openmedicinalchemistryjournal.com
Molecular dynamics simulations could also be used to study the self-assembly of this compound derivatives into supramolecular structures. These simulations could provide insights into the forces that drive self-assembly and could be used to design molecules that form specific, well-defined architectures.
The table below outlines how computational tools could be applied to the design of this compound derivatives.
| Computational Tool | Application | Predicted Outcome |
| Molecular Docking | Virtual screening of derivatives against a biological target. | Identification of potential drug candidates with high binding affinity. |
| Quantum Mechanics (QM) | Calculation of electronic properties and reactivity. | Prediction of reaction pathways and catalyst performance. |
| Molecular Dynamics (MD) | Simulation of the self-assembly process. | Understanding the formation of supramolecular structures. |
Interdisciplinary Research Combining Synthetic and Computational Approaches
The most rapid advances in the study of this compound and its derivatives will likely come from interdisciplinary research that combines synthetic chemistry with computational modeling. ucsb.edupeptida.itsmu.edu This synergistic approach allows for a cycle of design, synthesis, and testing that can accelerate the discovery of new materials and functional molecules. smu.edu
A typical workflow would involve the use of computational tools to design a set of target molecules with desired properties. These molecules would then be synthesized in the laboratory and their properties would be characterized. The experimental results would then be used to refine the computational models, leading to the design of a new generation of improved molecules.
This integrated approach could be applied to any of the research directions outlined above, from the development of new catalysts to the design of novel supramolecular materials. By bringing together experts from different fields, it will be possible to unlock the full potential of this compound and its derivatives.
Conclusion
Summary of Key Research Findings on 2-Cyanopropan-2-ylurea
A comprehensive search of scientific literature and chemical databases reveals no specific research findings for the compound "this compound." This suggests that the compound has not been a subject of significant scientific investigation, or if it has, the results are not published in widely accessible forums. The "2-cyanopropan-2-yl" moiety is a known chemical group, often used in the synthesis of polymerization initiators and other organic molecules. Similarly, urea (B33335) and its derivatives are a well-studied class of compounds with a vast range of applications. However, the specific conjugate of these two, this compound, does not appear in the searched literature.
Unaddressed Challenges and Future Opportunities in the Field
The primary and most significant challenge is the apparent lack of any foundational research on this compound. This presents a clear opportunity for foundational research to be conducted. Future work could begin with the theoretical modeling of the compound to predict its properties, followed by the development of a viable synthetic pathway.
Should the synthesis of this compound be achieved, a wide array of research opportunities would present themselves. Characterization of its physical and chemical properties would be the initial step. Following this, investigations into its potential applications could be explored. Given the presence of the nitrile and urea functional groups, potential areas of interest could include its use as a precursor in polymer chemistry, as a ligand in coordination chemistry, or as a building block in the synthesis of more complex organic molecules. The biological activity of this compound could also be a fruitful area of investigation, given that many urea derivatives exhibit a range of biological effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for 2-Cyanopropan-2-ylurea, and how can their reproducibility be validated?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or urea-forming reactions. For reproducibility, document reaction conditions (solvent, temperature, catalysts) and purity checks via HPLC or TLC. Follow guidelines from authoritative journals, ensuring full procedural transparency (e.g., step-by-step protocols with characterization data for intermediates and final products) . Validate reproducibility by replicating reactions in triplicate and comparing yields/purity metrics.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Use a combination of spectroscopic methods:
- NMR (¹H/¹³C) to confirm molecular structure and purity.
- FT-IR to identify functional groups (e.g., cyanide, urea).
- Mass spectrometry for molecular weight validation.
- Elemental analysis to verify stoichiometry.
Include raw data and calibration standards in supplementary materials to ensure transparency .
Q. How should researchers assess the stability of this compound under varying laboratory conditions?
- Methodological Answer : Design stability studies testing:
- Temperature : Store samples at 4°C, 25°C, and 40°C for 1–4 weeks.
- pH : Expose to buffered solutions (pH 3–10) and monitor degradation via HPLC.
- Light sensitivity : Compare UV-exposed vs. dark-stored samples.
Quantify degradation products and establish a stability-indicating assay protocol .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow general cyanide-handling guidelines:
- Use fume hoods, nitrile gloves, and lab coats.
- Store in airtight containers with desiccants.
- Train personnel in emergency response (e.g., cyanide antidote kits).
Document risk assessments and Material Safety Data Sheets (MSDS) for institutional compliance .
Advanced Research Questions
Q. How can contradictions in literature regarding the reactivity of this compound be resolved?
- Methodological Answer : Conduct systematic reviews to identify variables causing discrepancies (e.g., solvent polarity, catalyst loadings). Perform comparative experiments under standardized conditions and use multivariate statistical analysis (e.g., ANOVA) to isolate influential factors. Publish raw datasets to enable meta-analyses .
Q. What computational modeling approaches predict the physicochemical properties of this compound?
- Methodological Answer : Employ DFT (Density Functional Theory) or MD (Molecular Dynamics) simulations to model:
- Solubility : COSMO-RS calculations.
- Reactivity : Frontier molecular orbital (FMO) analysis.
Validate predictions with experimental data (e.g., solubility tests, kinetic studies) and report computational parameters (basis sets, solvation models) .
Q. What experimental designs are suitable for studying the compound’s reactivity in non-aqueous environments?
- Methodological Answer : Use kinetic studies in aprotic solvents (e.g., DMF, THF) with varying dielectric constants. Monitor reaction progress via in-situ techniques (Raman spectroscopy, stopped-flow UV-Vis). Include control experiments to rule out solvent-specific side reactions .
Q. How can degradation pathways of this compound be elucidated, and what analytical methods detect its byproducts?
- Methodological Answer : Employ LC-MS/MS or GC-MS to identify degradation products. Use isotopic labeling (e.g., ¹⁵N-urea) to trace reaction pathways. Combine with computational fragmentation prediction tools (e.g., CFM-ID) to hypothesize mechanisms .
Q. What in vitro/in vivo models are appropriate for evaluating the pharmacological potential of this compound?
- Methodological Answer : For toxicity screening:
- In vitro : Cell viability assays (MTT, apoptosis markers) in HepG2 or HEK293 cells.
- In vivo : Zebrafish embryo models for acute toxicity.
Ensure ethical compliance (IACUC approval) and include positive/negative controls. For mechanistic studies, use RNA-seq or proteomics to identify molecular targets .
Key Considerations for Research Design
- Literature Gaps : Prioritize studies addressing under-researched areas (e.g., environmental fate, enantiomeric purity).
- Data Transparency : Share raw data in repositories like Zenodo to facilitate replication .
- Interdisciplinary Collaboration : Partner with computational chemists or toxicologists to enhance study robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
